REACTION_CXSMILES
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Cl[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[N:9]=1)[C:5]#[N:6].[NH:11]([CH3:13])[CH3:12]>C1COCC1.CC(=O)OCC>[Cl:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([N:11]([CH3:13])[CH3:12])[N:9]=1)[C:5]#[N:6]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C#N)C=C(N1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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N(C)C
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Name
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Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
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Smiles
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CC(OCC)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C#N)C=C(N1)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |